molecular formula C73H97N11O22 B13710977 CL2A-SN38

CL2A-SN38

Cat. No.: B13710977
M. Wt: 1480.6 g/mol
InChI Key: CMVRBCDBISKHME-MHHXDCQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL2A-SN38 is a compound that has gained significant attention in the field of cancer research. It is a drug-linker conjugate composed of the potent DNA topoisomerase I inhibitor SN-38 and a linker CL2A. This compound is primarily used to create antibody-drug conjugates (ADCs) that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL2A-SN38 involves a multi-step process. The linker CL2A is designed to attach to the SN-38 molecule via a pH-sensitive benzyl carbonate bond. This bond allows the release of SN-38 in an acidic environment, such as the tumor microenvironment . The synthesis of this compound typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation. The process is optimized for higher yields and purity, ensuring that the final product meets the stringent requirements for clinical use .

Mechanism of Action

The mechanism of action of CL2A-SN38 involves the targeted delivery of SN-38 to cancer cells. The CL2A linker allows the compound to remain stable in the bloodstream and release SN-38 in the acidic environment of the tumor. SN-38 then inhibits DNA topoisomerase I, leading to DNA damage and cell death .

Properties

Molecular Formula

C73H97N11O22

Molecular Weight

1480.6 g/mol

IUPAC Name

[4-[[6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate

InChI

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1

InChI Key

CMVRBCDBISKHME-MHHXDCQBSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Origin of Product

United States

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